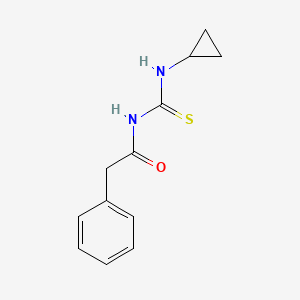

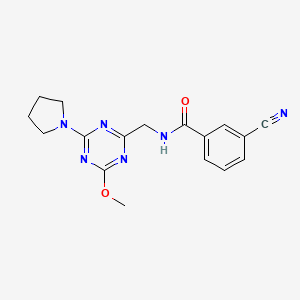

![molecular formula C19H17F6N3S B2906234 N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide CAS No. 104017-61-0](/img/structure/B2906234.png)

N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of TFCPP involves several steps, including the introduction of trifluoromethyl and phenyl substituents onto the piperazine ring. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. These methods typically involve coupling reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .

科学的研究の応用

Organocatalysis

MFCD01567620: has been identified as a key molecule in the development of organocatalysts. Its structure allows it to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding . This feature is particularly useful in promoting organic transformations where precise control over reaction pathways is required.

Hydrogen Bond Catalysts

The compound’s motif, 3,5-bis(trifluoromethyl)phenyl , is ubiquitously used in hydrogen bond catalysts . These catalysts are essential in various chemical reactions, including those that form the basis of pharmaceutical drug synthesis and material processing.

Stabilization of Oxyanions

In chemical reactions involving oxyanions, MFCD01567620 plays a crucial role in stabilizing these ions. This stabilization is vital for reactions where oxyanions are intermediates, ensuring the reaction proceeds to completion .

Activation of Substrates

The compound is known for its ability to activate substrates, which is a fundamental step in many catalytic processes. This activation leads to more efficient and selective reactions, which is highly desirable in synthetic chemistry .

Development of New Reactions

Researchers have utilized MFCD01567620 in the development of new chemical reactions. Its unique properties have led to the discovery of novel reaction pathways, which can be harnessed to create new compounds with potential applications in various industries .

Chemical Derivatization

MFCD01567620: is used in the chemical derivatization of amino-functionalized model surfaces. This application is significant in the field of material sciences, where surface properties need to be modified for specific applications .

作用機序

Target of Action

It is known that similar compounds with a (thio)urea motif have been used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . The compound’s ability to form these bonds allows it to interact with its targets and induce changes.

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations . The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

特性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N3S/c20-18(21,22)13-10-14(19(23,24)25)12-15(11-13)26-17(29)28-8-6-27(7-9-28)16-4-2-1-3-5-16/h1-5,10-12H,6-9H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVDCCQPVAVGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

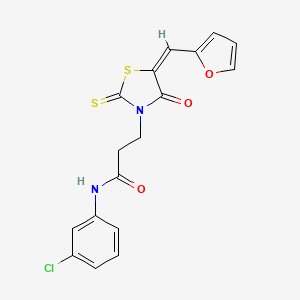

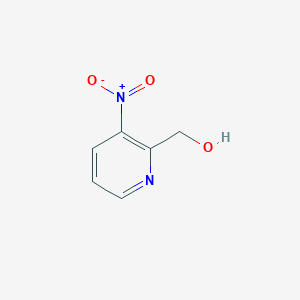

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906151.png)

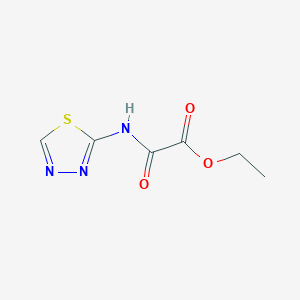

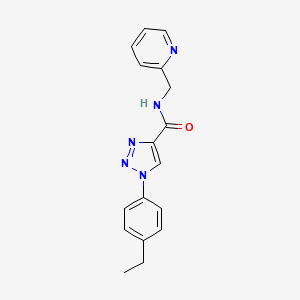

![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)

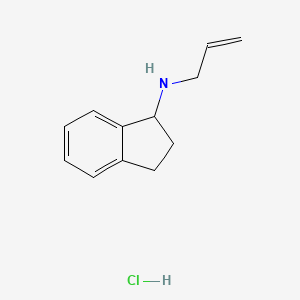

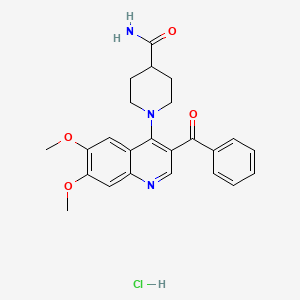

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)

![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)